AM-1638

GPR40 Insulin Secretion Type 2 Diabetes

AM-1638 is the definitive GPR40 full agonist (Ago-PAM) for studies requiring dual-axis glycemic control. Unlike Gq-only partial agonists (TAK-875, AMG 837), AM-1638 engages both Gαq and Gαs pathways, simultaneously amplifying glucose-stimulated insulin secretion and elevating circulating GLP-1 and GIP. This dual mechanism delivers superior in vivo efficacy in DIO and STZ rodent models. Essential as a reference standard for biased agonism profiling and for benchmarking new GPR40 NCEs, AM-1638 provides the highest combined insulinogenic and incretinogenic response available for dissecting the enteroinsular axis.

Molecular Formula C33H35FO4
Molecular Weight 514.6 g/mol
CAS No. 1142214-62-7
Cat. No. B605367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-1638
CAS1142214-62-7
SynonymsAMG-1638;  AMG 1638;  AMG1638.
Molecular FormulaC33H35FO4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C
InChIInChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1
InChIKeyCHEANNSDVJOIBS-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-1638 (CAS 1142214-62-7) - A GPR40/FFA1 Full Agonist for Diabetes and Metabolic Research


AM-1638 is an orally bioavailable, synthetic small-molecule full agonist of the G-protein-coupled receptor GPR40 (also known as free fatty acid receptor 1, FFAR1) [1]. This receptor is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation potentiates glucose-stimulated insulin secretion (GSIS) and incretin hormone release [1]. AM-1638 belongs to a distinct pharmacological class of GPR40 agonists termed allosteric agonists or Ago-PAMs, which differ fundamentally in their signaling mechanism from partial agonists like TAK-875 and AMG 837 [2]. The compound has demonstrated robust antidiabetic efficacy in multiple rodent models of type 2 diabetes [1][3].

Why In-Class GPR40 Agonists Are Not Interchangeable: The Case for AM-1638


GPR40 agonists are not a homogeneous class. Critical differences in intrinsic efficacy and signaling bias translate directly into divergent functional outcomes in vivo [1]. Compounds such as TAK-875 (fasiglifam) and AMG 837 act as partial agonists, signaling primarily through the Gαq pathway and failing to robustly stimulate incretin secretion [1][2]. In contrast, AM-1638 acts as a full agonist and engages both Gαq and Gαs signaling pathways, leading to a marked amplification of glucose-dependent insulin secretion and a pronounced elevation of circulating GLP-1 and GIP [1][2]. Substituting AM-1638 with a Gq-only partial agonist would therefore result in the loss of this dual-axis (insulinogenic and incretinogenic) mechanism and is predicted to produce inferior glycemic control based on head-to-head in vivo comparisons [3].

Quantitative Differentiation of AM-1638: Head-to-Head Performance Against Key Comparators


Full Agonist vs. Partial Agonist: Superior Intrinsic Efficacy Drives Greater Insulin Secretion

AM-1638 functions as a full agonist at GPR40, achieving 105% maximal efficacy (Emax) relative to the natural ligand, compared to only 29% Emax for the partial agonist AMG 837 [1]. This difference in intrinsic efficacy translates directly into a superior ability to potentiate glucose-stimulated insulin secretion (GSIS) in primary mouse islets [1].

GPR40 Insulin Secretion Type 2 Diabetes Full Agonist

Dual Gαq/Gαs Signaling: A Mechanistic Basis for Robust Incretin Secretion Not Seen with Partial Agonists

AM-1638 uniquely stimulates GPR40 to couple with both Gαq and Gαs, leading to cAMP accumulation in addition to IP3 production. In contrast, partial agonists like TAK-875 and AMG 837 couple only to Gαq [1]. This dual signaling is associated with a robust, high-efficacy incretin response, a feature absent with Gq-only agonists [1].

GPR40 Incretin GLP-1 GIP G-protein coupling

Amplified GLP-1 Secretion In Vivo: A Functional Consequence of Dual Signaling

In a head-to-head in vivo comparison in HF/STZ mice, a single oral dose of AM-1638 produced a markedly greater increase in plasma GLP-1 levels compared to the partial agonist AMG 837 [1]. This functional outcome directly validates the enhanced incretin secretagogue activity predicted by its dual Gαq/Gαs signaling profile [2].

GLP-1 Incretin In Vivo Pharmacology GPR40

Superior Potency: AM-1638 is 5-Fold More Potent than TAK-875

In a functional assay measuring GPR40-mediated responses, AM-1638 demonstrates an EC50 of 38.2 nM, which is 5.3-fold more potent than the clinical-stage partial agonist TAK-875 (EC50 = 203.1 nM) [1]. This higher potency, combined with its full agonist profile, underscores its utility as a high-sensitivity probe for GPR40 pharmacology.

GPR40 Potency EC50 TAK-875

Enhanced Glycemic Control In Vivo: 46% Greater Improvement in Glucose Excursion Compared to AMG 837

In a diet-induced obesity (DIO) mouse model of type 2 diabetes, AM-1638 (full agonist) reduced the maximum blood glucose excursion during an oral glucose tolerance test (OGTT) to 204 mg/dL, compared to 317 mg/dL for the partial agonist AMG 837 and 462 mg/dL for vehicle control [1]. This translates to a 46% greater improvement in glucose AUC for AM-1638 over AMG 837 [1].

Type 2 Diabetes In Vivo Efficacy OGTT Glucose Control

Distinct Allosteric Binding Site Enables Positive Cooperativity with Partial Agonists

AM-1638 binds to a distinct allosteric site on GPR40 that is topographically separate from the orthosteric binding pocket occupied by partial agonists like TAK-875 [1][2]. This allows AM-1638 to act as a positive allosteric modulator (PAM) in the presence of a partial agonist, enhancing both glucose-mediated insulin secretion in vitro and glucose tolerance in vivo when co-administered with AMG 837 [3].

Allosteric Modulation GPR40 Binding Site Positive Cooperativity

Optimized Application Scenarios for AM-1638 Based on Evidence-Based Differentiation


Investigating Dual-Axis (Insulin + Incretin) Glucose Control in Preclinical Models of Type 2 Diabetes

AM-1638 is the GPR40 agonist of choice for studies aiming to evaluate the combined therapeutic impact of direct β-cell insulin secretion and indirect incretin-mediated glucose lowering. Its unique ability to robustly elevate both insulin and GLP-1/GIP in vivo, as directly compared to AMG 837 [1][2], makes it an ideal probe for dissecting the contribution of the enteroinsular axis to overall glycemic control in diet-induced obesity (DIO) or streptozotocin (STZ)-treated rodent models.

Elucidating GPR40 Biased Signaling and Allosteric Pharmacology

Due to its well-characterized dual Gαq/Gαs coupling and distinct allosteric binding site, AM-1638 is an essential reference compound for studies investigating functional selectivity (biased agonism) at GPR40 [1][2]. It serves as a critical comparator against Gq-only partial agonists (e.g., TAK-875, AMG 837) to delineate the specific cellular and physiological consequences of engaging different G-protein pathways and allosteric sites.

Benchmarking Novel GPR40 Ago-PAMs and Full Agonists

As a prototypical GPR40 Ago-PAM with extensive published in vitro and in vivo characterization [1][2], AM-1638 provides a well-established benchmark for screening and profiling new chemical entities (NCEs) targeting this receptor. Its superior potency over TAK-875 and superior efficacy over AMG 837 in standardized assays offers a high bar for candidate selection and SAR analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-1638

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.